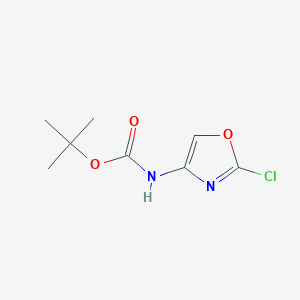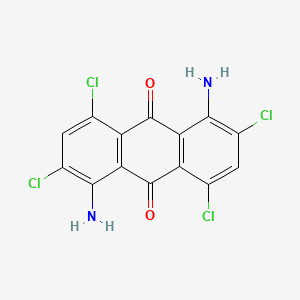
1,5-Diamino-2,4,6,8-tetrachloroanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Diamino-2,4,6,8-tetrachloroanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by its unique structure, which includes four chlorine atoms and two amino groups attached to an anthracene-9,10-dione core. It is known for its vibrant color and is often used in dye and pigment industries.
准备方法
Synthetic Routes and Reaction Conditions: 1,5-Diamino-2,4,6,8-tetrachloroanthracene-9,10-dione can be synthesized through a multi-step process involving the chlorination of anthraquinone followed by amination. The typical synthetic route involves:
Chlorination: Anthraquinone is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 2,4,6, and 8 positions.
Amination: The chlorinated anthraquinone is then reacted with ammonia or an amine source under high temperature and pressure to replace the chlorine atoms at the 1 and 5 positions with amino groups.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:
Large-scale Chlorination: Using industrial chlorinators to chlorinate anthraquinone.
High-pressure Amination: Employing high-pressure reactors to facilitate the amination process efficiently.
化学反应分析
Types of Reactions: 1,5-Diamino-2,4,6,8-tetrachloroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The amino and chloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Quinones.
Reduction Products: Hydroquinones.
Substitution Products: Various substituted anthraquinones depending on the nucleophile used.
科学研究应用
1,5-Diamino-2,4,6,8-tetrachloroanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Widely used in the dye and pigment industry for producing vibrant colors.
作用机制
The mechanism of action of 1,5-diamino-2,4,6,8-tetrachloroanthracene-9,10-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species (ROS) that cause oxidative damage to cellular components.
相似化合物的比较
1,5-Diamino-2,4,6,8-tetrabromoanthracene-9,10-dione: Similar structure but with bromine atoms instead of chlorine.
1,5-Diamino-2,6-dibromoanthracene-9,10-dione: Contains two bromine atoms instead of four chlorine atoms.
1,4,5,8-Tetrachloroanthraquinone: Lacks amino groups but has a similar chlorinated anthraquinone core.
Uniqueness: 1,5-Diamino-2,4,6,8-tetrachloroanthracene-9,10-dione is unique due to its specific arrangement of amino and chloro groups, which imparts distinct chemical and biological properties
属性
CAS 编号 |
83578-91-0 |
|---|---|
分子式 |
C14H6Cl4N2O2 |
分子量 |
376.0 g/mol |
IUPAC 名称 |
1,5-diamino-2,4,6,8-tetrachloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6Cl4N2O2/c15-3-1-5(17)11(19)9-7(3)13(21)10-8(14(9)22)4(16)2-6(18)12(10)20/h1-2H,19-20H2 |
InChI 键 |
LBZKZHPJFBLXLS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C2=C(C(=C1Cl)N)C(=O)C3=C(C2=O)C(=C(C=C3Cl)Cl)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



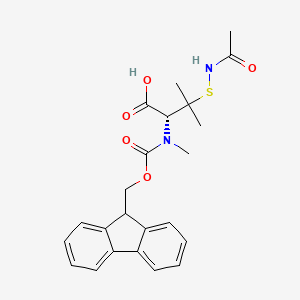

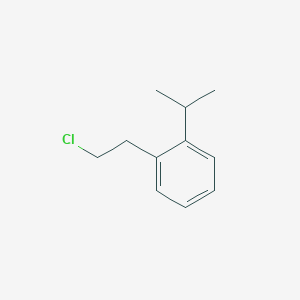
![2',4'-Dichloro-7',8'-dihydro-5'H-spiro[[1,3]dioxolane-2,6'-quinazoline]](/img/structure/B13135480.png)
![[9,9'-Bianthracene]-10-carbonitrile](/img/structure/B13135481.png)
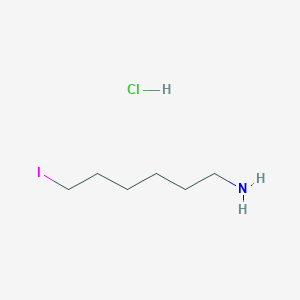
![N-[(2-Chlorophenyl)methyl]-N,N-diphenylanilinium chloride](/img/structure/B13135495.png)
![disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate](/img/structure/B13135509.png)
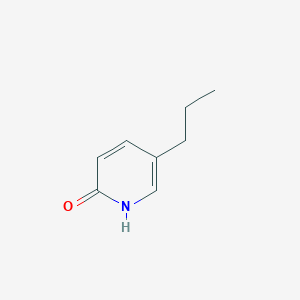

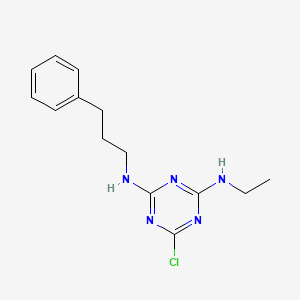
![6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13135552.png)
